molecular formula C8H10FNO4S2 B2527293 2-Benzenesulfonamidoethane-1-sulfonyl fluoride CAS No. 1955561-58-6

2-Benzenesulfonamidoethane-1-sulfonyl fluoride

Cat. No.: B2527293
CAS No.: 1955561-58-6
M. Wt: 267.29
InChI Key: GZQMSUSBXOQHNL-UHFFFAOYSA-N
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Description

2-Benzenesulfonamidoethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H10FNO4S2. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of a sulfonyl fluoride group, which makes it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonamidoethane-1-sulfonyl fluoride typically involves the reaction of benzenesulfonamide with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonamidoethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

    Sulfinic Acids: Formed by reduction.

Mechanism of Action

The mechanism of action of 2-Benzenesulfonamidoethane-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amino acids in proteins or other nucleophiles. This reactivity makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzenesulfonamidoethane-1-sulfonyl fluoride is unique due to the presence of both benzenesulfonamido and ethane-1-sulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a versatile reagent in synthetic chemistry and a valuable tool in biological studies .

Biological Activity

2-Benzenesulfonamidoethane-1-sulfonyl fluoride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both sulfonamide and sulfonyl fluoride functional groups, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in drug design and therapeutic interventions.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H12_{12}FNO3_{3}S2_{2}
  • Molecular Weight : 295.33 g/mol
  • Functional Groups : Sulfonamide, sulfonyl fluoride

The unique structure of this compound allows it to interact with various biological targets, potentially influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. This compound may act as an irreversible inhibitor due to the reactive nature of the sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on target proteins.

In Vitro Studies

Several studies have explored the in vitro effects of this compound on various biological systems:

  • Enzyme Inhibition : Research indicates that this compound effectively inhibits carbonic anhydrase, an enzyme involved in maintaining acid-base balance in organisms. The inhibition kinetics suggest a competitive mechanism, with a significant reduction in enzyme activity observed at micromolar concentrations.
  • Antimicrobial Activity : Preliminary tests have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness in the low micromolar range, suggesting potential as an antibacterial agent.

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results demonstrated that the compound induces apoptosis in human breast cancer cells via the activation of caspase pathways. This finding highlights its potential as a lead compound for developing anticancer therapies.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent. The mechanism appears to involve modulation of cytokine production and inhibition of leukocyte migration.

Comparative Analysis

Compound Biological Activity Mechanism References
This compoundEnzyme inhibition, antimicrobialCovalent modification
SulfanilamideAntibacterialCompetitive inhibition
AcetazolamideCarbonic anhydrase inhibitionCompetitive inhibition

Properties

IUPAC Name

2-(benzenesulfonamido)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO4S2/c9-15(11,12)7-6-10-16(13,14)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQMSUSBXOQHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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